Juniperoside
Overview
Description
Juniperoside is a compound that has been isolated from the MeOH extract of the leaves and stems of Juniperus occidentalis Hook . It is a glycoside of seven acetophenone derivatives .
Synthesis Analysis
Juniperosides have been isolated from the MeOH extract of the leaves and stems of Juniperus occidentalis Hook . The extraction process involved the use of silica gel, ODS, and Sephadex LH-20 column chromatography and HPLC purification .
Molecular Structure Analysis
The molecular formula of Juniperoside is C15H20O7 . The structure of Juniperoside has been successfully elucidated using a variety of spectroscopic techniques .
Scientific Research Applications
Isolation and Structural Analysis Juniperoside, identified as a phenylpropane glycoside, has been isolated from Juniperus phoenicea, along with other compounds. Its structure was primarily determined through mass and NMR spectroscopy, highlighting its significance in phytochemical research (Comte, Chulia, Vercauteren, & Allais, 1996).
Cell Cycle Progression and Cancer Research Juniperoside A, a variant of juniperoside, has shown potential in cancer research. Found in Juniperus communis, it inhibits cell cycle progression in CaLu-6 cells, indicating potential use in cancer treatment research (De Marino, Cattaneo, Festa, Zollo, Iaccio, Ammendola, Incollingo, & Iorizzi, 2011).
Identification in Various Juniperus Species Research on Juniperus occidentalis has led to the discovery of new glycosides, including juniperosides III–XI. This study emphasizes the diversity of juniperoside-related compounds in different species and their potential applications in natural product research (Inatomi, Murata, Inada, Nakanishi, Lang, & Murata, 2012).
Antimicrobial Properties Juniperus oxycedrus, through its extracts, has shown antimicrobial properties. These findings are vital in the search for new antimicrobial agents, particularly in addressing drug-resistant pathogens (Karaman, Şahin, Güllüce, Oğütcü, Şengül, & Adıgüzel, 2003).
Anti-mycobacterial Activity Extracts from Juniperus communis demonstrate anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis and validates the traditional use of this plant in indigenous medicine (Carpenter, O'Neill, Picot, Johnson, Robichaud, Webster, & Gray, 2012).
Anti-Inflammatory and Immunomodulatory Activities Studies on Juniperus species reveal significant anti-inflammatory and immunomodulatory activities. This research opens up possibilities for using Juniperus-derived compounds in treating inflammatory disorders and modulating immune responses (Schepetkin, Faulkner, Nelson-Overton, Wiley, & Quinn, 2005).
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O9/c1-23-11-7-10(8-12(24-2)17(11)25-3)5-4-6-26-18-16(22)15(21)14(20)13(9-19)27-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIOKXMBPTKTD-BJKOHBGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCOC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Juniperoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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